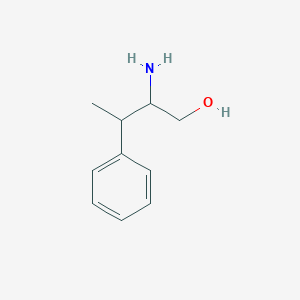

2-Amino-3-phenylbutan-1-ol

Vue d'ensemble

Description

2-Amino-3-phenylbutan-1-ol is a compound related to various amino acids and derivatives that have been synthesized for different purposes, including as intermediates in the synthesis of pharmaceuticals and as tools in the study of biochemical processes.

Synthesis Analysis

The synthesis of related compounds such as 2-Amino-3-phenylbutanoic acid has been achieved through typical malonic ester synthesis, which is an effective method for producing phenylalanine antagonists for certain bacteria . Another related compound, (S,S)-2-Amino-3-phenylbutyric acid, was synthesized from diethyl (R)-(1-phenylethyl)malonate, which itself was obtained by desulfurization in a stereoselective Michael reaction . This method was significant in determining the absolute configuration of the naturally occurring amino acid. Additionally, the synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a key component in the production of certain HIV protease inhibitors, was accomplished through a stereoselective aldimine coupling reaction .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-3-phenylbutan-1-ol has been characterized using various analytical techniques. For instance, the compound (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one was structurally characterized by NMR, IR, mass spectrometry, and X-ray diffraction, revealing its crystallization in the orthorhombic space group and the presence of intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include substitution, condensation, and reduction processes. For example, the synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic Acid involved these reactions to achieve an overall yield of about 47.8% . Another compound, (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane, was synthesized through a series of reactions including protection, esterification, and cyclization, starting from (S)-phenylalanine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined through various analytical techniques. For instance, the compound (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one exhibits distinct endothermic peaks corresponding to its melting and boiling points . The stereospecific gas chromatographic/mass spectrometric assay of the chiral labetalol metabolite 3-amino-1-phenylbutane provides insights into the physical properties and the stereochemical aspects of the oxidative metabolism of labetalol .

Safety and Hazards

Mécanisme D'action

Target of Action

2-Amino-3-phenylbutan-1-ol is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom

Mode of Action

They can also undergo nucleophilic substitution reactions . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that alcohols can participate in various biochemical reactions, including oxidation and reduction, esterification, and more .

Pharmacokinetics

The physical form of the compound is mentioned as oil , which could influence its absorption and distribution in the body.

Propriétés

IUPAC Name |

2-amino-3-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYLDRWRFLVIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

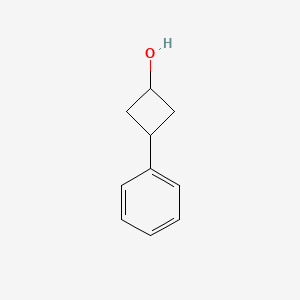

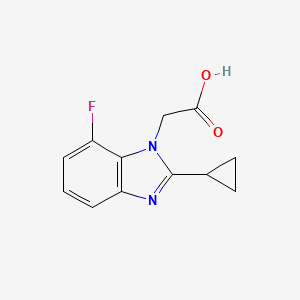

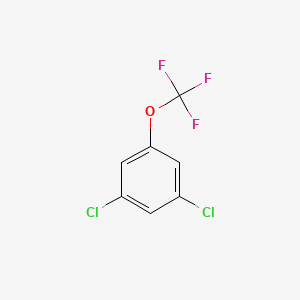

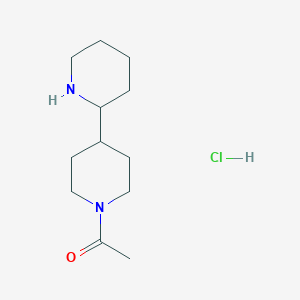

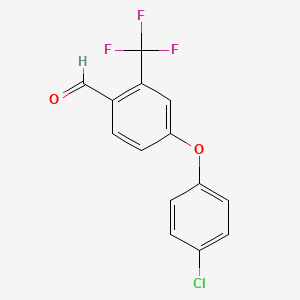

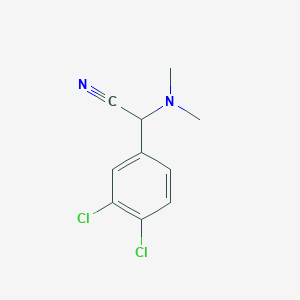

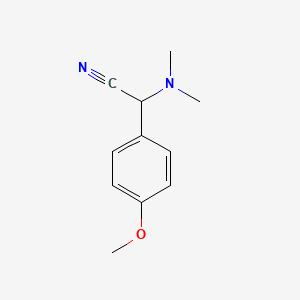

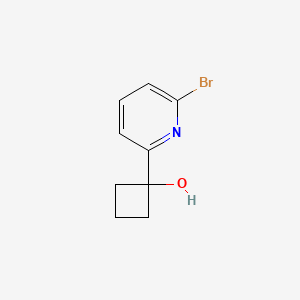

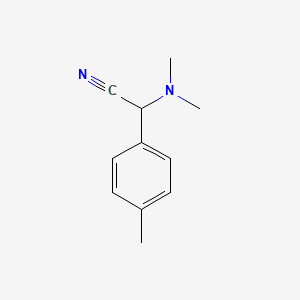

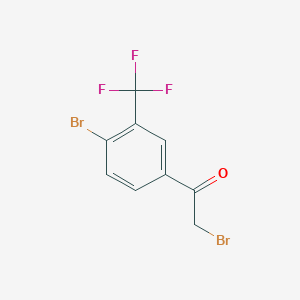

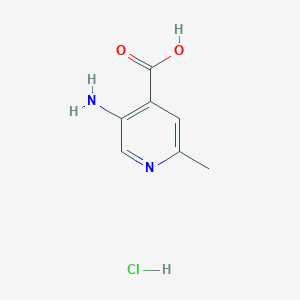

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3034266.png)

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B3034281.png)